Valnemulin (Hydrochloride)
Description
Historical Context and Classification within Pleuromutilin (B8085454) Antibiotics
The parent compound, pleuromutilin, was first discovered as a natural product antibiotic in 1951, isolated from fungi such as Omphalina mutila (formerly Pleurotus mutilus) and Clitopilus passeckerianus. wikipedia.orgbenthamdirect.com For several decades, interest in this class of antibiotics was limited as research focused on other major classes like β-lactams. nih.gov However, the unique mechanism of action of pleuromutilins eventually led to the development of semi-synthetic derivatives for therapeutic use.
Valnemulin (B25052) is classified as a second-generation pleuromutilin antibiotic developed for veterinary applications. newdrugapprovals.org Its development followed the introduction of the first veterinary pleuromutilin, tiamulin (B153960), in 1979. nih.govresearchgate.net Valnemulin was subsequently approved for veterinary use in 1999. nih.govresearchgate.netsemanticscholar.org The molecular modifications of the original pleuromutilin structure, particularly at the C-14 side chain, led to the creation of derivatives like valnemulin with enhanced antimicrobial properties. nih.govresearchgate.net This class also includes retapamulin, the first pleuromutilin approved for topical human use in 2007, and lefamulin, approved for systemic human use in 2019. benthamdirect.comnih.govresearchgate.net
| Compound | Classification | Year of First Approval | Primary Use Area |
| Pleuromutilin | Natural Product | N/A (Parent Compound) | N/A |
| Tiamulin | Semi-synthetic Derivative | 1979 nih.govresearchgate.net | Veterinary |
| Valnemulin | Semi-synthetic Derivative | 1999 nih.govresearchgate.net | Veterinary |
| Retapamulin | Semi-synthetic Derivative | 2007 nih.govresearchgate.net | Human (Topical) |
| Lefamulin | Semi-synthetic Derivative | 2019 benthamdirect.com | Human (Systemic) |
Academic Significance and Research Trajectory of Valnemulin Hydrochloride
The academic significance of valnemulin hydrochloride stems from its distinct mechanism of action and its role as a tool in antimicrobial research. It inhibits bacterial protein synthesis by binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit. toku-e.comresearchgate.net This interaction prevents the correct positioning of transfer RNA (tRNA), thereby halting peptide bond formation. nih.gov This mechanism is distinct from many other ribosome-targeting antibiotic classes, which makes cross-resistance rare. researchgate.netnih.gov
Research has consistently focused on several key areas:
Mechanism of Action Studies: Detailed molecular studies have investigated the precise binding site of valnemulin within the ribosome's peptidyl transferase center. researchgate.netlktlabs.com These studies are crucial for understanding how pleuromutilins function and for designing new derivatives.
Activity Spectrum: Valnemulin is known for its potent activity against Mycoplasma species, which are significant pathogens in veterinary medicine, particularly in swine and poultry. calpaclab.comeuropa.eunih.gov Its high activity against these organisms has made it a reference compound in related research. researchgate.netmakhillpublications.co It also shows strong activity against other Gram-positive organisms and certain spirochetes like Brachyspira hyodysenteriae. nih.goveuropa.eu
Resistance Development: A significant research trajectory involves studying the mechanisms by which bacteria develop resistance to valnemulin. Despite its use in veterinary medicine for over two decades, resistance development has been relatively slow. nih.gov Research has identified that resistance can emerge through mutations in the 23S rRNA gene, which alters the drug's binding site on the ribosome. oup.com Other studies have identified specific resistance genes, such as tva(A), which encodes for an ABC-F transporter that can reduce susceptibility. frontiersin.org Understanding these pathways is critical for maintaining the compound's long-term effectiveness.
Novel Applications and Synergistic Effects: Recent academic inquiry has explored new uses for valnemulin beyond its traditional spectrum. Notably, research has demonstrated that valnemulin acts synergistically with the antibiotic colistin (B93849), restoring its effectiveness against multidrug-resistant Gram-negative pathogens like E. coli and K. pneumoniae. nih.govnih.gov This line of research is highly significant, as it suggests a potential role for valnemulin as an adjuvant to combat difficult-to-treat infections. nih.gov
| Valnemulin Hydrochloride Properties | |
| CAS Number | 133868-46-9 toku-e.comcalpaclab.com |
| Molecular Formula | C₃₁H₅₂N₂O₅S • HCl toku-e.com |
| Molecular Weight | 601.27 g/mol toku-e.comcalpaclab.com |
| Appearance | White or light yellow powder toku-e.comcalpaclab.com |
| Source | Semi-synthetic toku-e.comcalpaclab.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[[(2R)-2-amino-3-methylbutanoyl]amino]-2-methylpropan-2-yl]sulfanylacetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52N2O5S.ClH/c1-10-29(8)15-22(38-23(35)16-39-28(6,7)17-33-27(37)24(32)18(2)3)30(9)19(4)11-13-31(20(5)26(29)36)14-12-21(34)25(30)31;/h10,18-20,22,24-26,36H,1,11-17,32H2,2-9H3,(H,33,37);1H/t19-,20+,22-,24-,25+,26+,29-,30?,31?;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBPRQKHDIVLOJ-BYQJSTECSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC23CCC(=O)[C@H]2C1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)[C@@H](C(C)C)N)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H53ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133868-46-9 | |
| Record name | (3aS,4R,5S,6S,8R,9R,9aR,10R)-6-ethenyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propano-3aH-cyclopenta(8)annulen-8-yl-((R)-2-(2-amino-3-methylbutanoylamino)-1,1-dimethtylethylsulfanyl)acetate / Hydrochloric Salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Structural Investigations of Valnemulin
Chemical Synthesis Pathways for Valnemulin (B25052) and its Hydrochloride Salt
Valnemulin, a semi-synthetic derivative of the diterpene antibiotic Pleuromutilin (B8085454), is synthesized through a multi-step process that primarily involves the modification of the C14 side chain of the Pleuromutilin core. The hydrochloride salt of Valnemulin is the preferred form for pharmaceutical applications due to the relative instability of the valnemulin base.
Mechanistic Understanding of Derivatization Reactions from Pleuromutilin
The synthesis of Valnemulin from Pleuromutilin commences with the activation of the primary hydroxyl group at the C22 position of the glycolic acid side chain. This is typically achieved through a sulfonation reaction, most commonly tosylation, using p-toluenesulfonyl chloride in the presence of a base. This reaction proceeds via a nucleophilic attack of the hydroxyl oxygen on the sulfur atom of the tosyl chloride, leading to the formation of a pleuromutilin-22-O-tosylate intermediate. The tosyl group serves as an excellent leaving group for the subsequent nucleophilic substitution.
The next crucial step is the introduction of the thiol-containing side chain. This is accomplished by reacting the tosylated intermediate with a suitable thiol precursor, such as dimethyl cysteamine (B1669678) hydrochloride. The reaction is a nucleophilic substitution where the sulfur atom of the thiol attacks the C22 carbon, displacing the tosylate group.
The final stage of the synthesis involves the coupling of the amino group of the newly introduced side chain with D-valine. To facilitate this amide bond formation, the carboxyl group of D-valine is often activated. This can be achieved using various activating agents, such as ethyl chloroformate or by forming a mixed anhydride. To prevent self-polymerization or unwanted side reactions, the amino group of D-valine is typically protected with a suitable protecting group, for instance, an allyloxycarbonyl group, prior to the coupling reaction. The final step is the deprotection of the amino group under acidic conditions to yield Valnemulin.
Optimization Strategies for Hydrochloride Formation
The conversion of the Valnemulin base to its hydrochloride salt is typically achieved by treating the base with hydrochloric acid. The choice of solvent is critical in this step; for instance, ether has been used as a solvent for this process. The reaction conditions, including temperature and pH, are carefully controlled to ensure complete salt formation and to minimize degradation. For example, some patented methods describe pouring the organic phase containing the Valnemulin base into hydrochloric acid and stirring for a specified period.
Purification of the resulting Valnemulin hydrochloride is often achieved through methods like reverse phase extraction followed by freeze-drying. These techniques help to remove residual reactants, solvents, and by-products, resulting in a product with high purity and stability. The use of different bases, such as N-methylmorpholine or ethyl diisopropyl amine, during the synthesis can also influence the final yield and purity of the hydrochloride salt.
Exploration of Novel Analogues and Derivatives
The development of microbial resistance to existing antibiotics has spurred extensive research into novel Valnemulin analogues with enhanced antimicrobial potency and a broader spectrum of activity. These efforts are primarily focused on the chemical modification of the C14 side chain of the Pleuromutilin scaffold.
Rational Design Principles for Antimicrobial Potentiation
The rational design of new Valnemulin analogues is largely guided by computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling. mdpi.comdntb.gov.uabohrium.commdpi.com These models help in understanding the relationship between the chemical structure of the analogues and their biological activity, thereby enabling the design of molecules with improved antimicrobial properties. mdpi.comdntb.gov.uabohrium.commdpi.com
A key principle in the design of more potent analogues is the introduction of diverse functional groups at the C14 side chain. For example, the incorporation of thiol-functionalized side chains has been shown to be a successful strategy. mdpi.comdntb.gov.uabohrium.com The introduction of various heterocyclic moieties, such as piperazinyl urea (B33335) linkages, has also been explored to enhance antibacterial activity. Molecular docking studies are often employed to simulate the binding of these new analogues to the bacterial ribosome, providing insights into the interactions that govern their antimicrobial efficacy.
Molecular and Cellular Mechanisms of Antimicrobial Action
Inhibition of Bacterial Protein Synthesis at the Ribosomal Level
The principal mode of action for Valnemulin (B25052) is the blockade of protein synthesis, a critical process for bacterial viability. This inhibition is achieved through its interaction with the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.
Valnemulin selectively targets the 50S subunit of the bacterial ribosome. nih.govresearchgate.net This specificity is a key characteristic of the pleuromutilin (B8085454) class of antibiotics and contributes to their favorable selective toxicity against bacteria. The binding of Valnemulin to the 50S subunit physically obstructs the ribosomal machinery, thereby halting the process of peptide chain elongation. This interaction is a high-affinity binding, which ensures potent inhibition of protein synthesis even at low concentrations of the antibiotic. The unique binding site of pleuromutilins, including Valnemulin, on the ribosome contributes to a low probability of cross-resistance with other classes of protein synthesis inhibitors.
The precise binding site of Valnemulin is located at the peptidyl transferase centre (PTC) within domain V of the 23S rRNA, a component of the 50S ribosomal subunit. nih.govresearchgate.net The PTC is a highly conserved and functionally critical region of the ribosome, responsible for catalyzing the formation of peptide bonds between amino acids.
Chemical footprinting studies have identified specific nucleotides within the 23S rRNA that are crucial for the interaction with Valnemulin. These include nucleotides A2058, A2059, U2506, U2584, and U2585. nih.gov By binding to this site, Valnemulin interferes with the correct positioning of the aminoacyl-tRNA in the A-site and the peptidyl-tRNA in the P-site of the ribosome. This steric hindrance prevents the formation of the peptide bond, thereby effectively arresting protein synthesis.
| Key Interacting Nucleotides with Valnemulin in the Peptidyl Transferase Centre |
| Nucleotide |
| A2058 |
| A2059 |
| U2506 |
| U2584 |
| U2585 |
Investigations into Secondary Antimicrobial Effects
While the primary mechanism of Valnemulin is the inhibition of protein synthesis, research has explored potential secondary effects that may contribute to its antimicrobial activity, particularly at higher concentrations or in combination with other agents.
Current scientific literature primarily focuses on Valnemulin's potent inhibition of bacterial protein synthesis as its core mechanism of action. Extensive research has not indicated a direct or significant secondary effect on bacterial RNA synthesis at elevated concentrations. The highly specific binding to the ribosomal PTC underscores its targeted action on translation rather than transcription.
Recent studies have revealed that Valnemulin can act synergistically with other antimicrobial agents to enhance their efficacy, notably by modulating the bacterial membrane potential. A significant example is the synergistic effect observed between Valnemulin and Colistin (B93849) against multidrug-resistant Gram-negative bacteria. nih.gov
In this combination, Valnemulin was found to dissipate the bacterial membrane's proton motive force (PMF). nih.gov The collapse of the PMF leads to a reduction in intracellular ATP levels and inhibits essential functions such as flagellum-dependent motility. nih.gov This disruption of the membrane potential by Valnemulin enhances the activity of Colistin, which targets the bacterial membrane, leading to increased membrane permeabilization and ultimately cell death. nih.gov
Furthermore, a high-throughput screening of clinically approved antibiotics identified promising synergistic combinations between Valnemulin and other antibiotics, suggesting a cooperative mechanism of membrane damage. mdpi.com Studies have also demonstrated in vitro synergistic effects between Valnemulin and Tetracycline (B611298) against Staphylococcus aureus. nih.gov
| Synergistic Agent | Observed Effect with Valnemulin |
| Colistin | Dissipation of bacterial membrane potential, reduction in intracellular ATP |
| Tetracycline | In vitro synergistic effects against Staphylococcus aureus |
| Minocycline (B592863) | Promising combination identified in a high-throughput screen |
| Linezolid (B1675486) | Promising combination identified in a high-throughput screen |
| Nadifloxacin | Promising combination identified in a high-throughput screen |
Spectrum of Antimicrobial Activity: in Vitro Characterization
Activity Against Mycoplasma Species
Valnemulin (B25052) exhibits potent in vitro activity against various economically significant Mycoplasma species in swine and poultry.
Minimum Inhibitory Concentration (MIC) studies are crucial for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. For valnemulin, these studies have consistently demonstrated its high potency against Mycoplasma species.
The susceptibility of different Mycoplasma species and strains to valnemulin has been extensively evaluated. The data consistently show low MIC values, indicating a high degree of susceptibility.
For Mycoplasma hyopneumoniae, a primary causative agent of enzootic pneumonia in pigs, valnemulin is highly effective. Studies on European isolates have reported MIC50 and MIC90 values of ≤0.001 mg/L, indicating that very low concentrations are sufficient to inhibit the growth of 50% and 90% of the isolates, respectively ceva.vntci-thaijo.orgresearchgate.net. Similarly, for isolates from Central Europe, the MIC50 and MIC90 values were both reported to be ≤0.039 μg/ml mdpi.com.
Valnemulin also shows excellent activity against avian Mycoplasma species. For Mycoplasma gallisepticum, the causative agent of chronic respiratory disease in chickens, a study reported a very low MIC of 0.0014 μg/ml for the S6 strain nih.gov.
| Organism | Isolate Origin/Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
|---|---|---|---|---|
| Mycoplasma hyopneumoniae | European Isolates | ≤0.001 | ≤0.001 | Data Not Available |
| Mycoplasma hyopneumoniae | Central European Isolates | ≤0.039 | ≤0.039 | Data Not Available |
| Mycoplasma gallisepticum | S6 Strain | N/A | N/A | 0.0014 |
Activity Against Gram-Positive Bacterial Pathogens
Valnemulin is active against a variety of Gram-positive bacteria. Its efficacy has been demonstrated against clinically relevant pathogens such as Staphylococcus aureus, Clostridium perfringens, and Enterococcus faecium.
Studies have shown that valnemulin has MIC values ranging from 0.03125 to 0.5 mg/L against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA). Furthermore, synergistic effects have been observed when valnemulin is combined with tetracycline (B611298) against S. aureus.
Against Clostridium perfringens, a causative agent of necrotic enteritis in poultry and other enteric diseases, valnemulin has demonstrated potent activity. In rabbits, the MIC of valnemulin against C. perfringens ATCC13124 was reported to be 0.063 μg/mL.
Interestingly, vancomycin-resistant Enterococcus faecium (VREfm) has shown collateral sensitivity to pleuromutilins, including valnemulin. This suggests that the development of resistance to vancomycin (B549263) in E. faecium can lead to increased susceptibility to valnemulin ceva.vn.
| Organism | Strain/Condition | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus (MSSA & MRSA) | Various Strains | 0.03125 - 0.5 |
| Clostridium perfringens | ATCC13124 | 0.063 |
| Enterococcus faecium | Vancomycin-Resistant (VREfm) | Shows collateral sensitivity |
Activity Against Spirochaetes and Other Relevant Bacterial Genera
Valnemulin demonstrates significant in vitro activity against several important spirochetes, including those from the genera Brachyspira and Lawsonia.
Brachyspira hyodysenteriae, the causative agent of swine dysentery, is highly susceptible to valnemulin. For Swedish field isolates, the MIC range was reported to be ≤0.016–1 μg/ml nih.gov. A study on U.S. isolates found a similar MIC range of ≤0.031 to >4 μg/ml, with an MIC50 of ≤0.031 μg/ml and an MIC90 of 0.125 μg/ml mdpi.com. For Brachyspira pilosicoli, the cause of porcine intestinal spirochetosis, the MIC range in U.S. isolates was ≤0.031 to >4 μg/ml, with an MIC50 of 0.25 μg/ml and an MIC90 of >4 μg/ml mdpi.com.
Lawsonia intracellularis, an obligate intracellular bacterium responsible for porcine proliferative enteropathy (ileitis), is also susceptible to valnemulin. For both Brazilian and Thai isolates, valnemulin showed high intracellular activity with MICs ranging from ≤0.125 to 2 μg/ml nih.gov. The extracellular activity against these isolates was also high, with MICs in the same range nih.gov. A study on ten North American and European isolates reported intracellular MICs of ≤0.5 μg/ml and extracellular MICs ranging from 0.125 to 4 μg/ml. Another report indicated a very low intracellular MIC90 of 0.125 µg/ml against ten isolates from the United States and Europe.
| Organism | Isolate Origin | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Activity Type |
|---|---|---|---|---|---|
| Brachyspira hyodysenteriae | Swedish Isolates | N/A | N/A | ≤0.016 - 1 | Extracellular |
| Brachyspira hyodysenteriae | U.S. Isolates | ≤0.031 | 0.125 | ≤0.031 - >4 | Extracellular |
| Brachyspira pilosicoli | U.S. Isolates | 0.25 | >4 | ≤0.031 - >4 | Extracellular |
| Lawsonia intracellularis | Brazilian & Thai Isolates | N/A | N/A | ≤0.125 - 2 | Intracellular |
| Lawsonia intracellularis | Brazilian & Thai Isolates | N/A | N/A | ≤0.125 - 2 | Extracellular |
| Lawsonia intracellularis | North American & European Isolates | N/A | N/A | ≤0.5 | Intracellular |
| Lawsonia intracellularis | North American & European Isolates | N/A | N/A | 0.125 - 4 | Extracellular |
| Lawsonia intracellularis | U.S. & European Isolates | N/A | 0.125 | N/A | Intracellular |
Differential Activity Profile Against Enterobacteriaceae
In contrast to its potent activity against Mycoplasma, Gram-positive bacteria, and spirochetes, valnemulin exhibits little to no antibacterial activity against members of the Enterobacteriaceae family, such as Escherichia coli and Salmonella species. This lack of activity is a recognized characteristic of the pleuromutilin (B8085454) class of antibiotics.
Mechanisms and Molecular Epidemiology of Antimicrobial Resistance
Genetic Basis of Acquired Resistance to Valnemulin (B25052)
Acquired resistance to valnemulin is predominantly linked to specific mutations in the genes encoding ribosomal components. These mutations alter the drug-binding pocket, reducing the affinity of valnemulin for its target and thereby diminishing its inhibitory effect.
Mutations within the V domain of the 23S rRNA gene are a primary mechanism of resistance to valnemulin. These alterations, typically single nucleotide polymorphisms, occur at or near the peptidyl transferase center, directly impacting the antibiotic's binding site. Research has identified several key nucleotide positions where mutations confer reduced susceptibility.
In Mycobacterium smegmatis, single mutations at positions 2055, 2447, 2504, and 2572 (Escherichia coli numbering) have been shown to confer significant resistance to valnemulin. Studies on Mycoplasma gallisepticum have identified mutations at positions 2058, 2059, 2061, 2447, and 2503 that decrease susceptibility to both valnemulin and tiamulin (B153960). oup.com While a single mutation can lead to an increase in the minimum inhibitory concentration (MIC), high-level resistance often requires the accumulation of two or three mutations. oup.com
| Bacterial Species | 23S rRNA Gene Mutation Position (E. coli numbering) | Effect on Valnemulin Susceptibility |
|---|---|---|
| Mycobacterium smegmatis | 2055 | Confers significant resistance |
| Mycobacterium smegmatis | 2447 | Confers significant resistance |
| Mycobacterium smegmatis | 2504 | Confers significant resistance |
| Mycobacterium smegmatis | 2572 | Confers significant resistance |
| Mycoplasma gallisepticum | 2058 | Decreased susceptibility |
| Mycoplasma gallisepticum | 2059 | Decreased susceptibility |
| Mycoplasma gallisepticum | 2061 | Decreased susceptibility |
| Mycoplasma gallisepticum | 2447 | Decreased susceptibility |
| Mycoplasma gallisepticum | 2503 | Decreased susceptibility |
Alongside 23S rRNA mutations, alterations in ribosomal protein genes, particularly rplC which encodes the L3 protein, are recognized as a mechanism for pleuromutilin (B8085454) resistance. nih.gov The L3 protein has a branched loop that extends near the peptidyl transferase center, and mutations in this region can affect antibiotic binding. nih.gov
While mutations in the L3 protein have been clearly associated with resistance to pleuromutilins in several bacterial species, including Brachyspira spp. and Staphylococcus aureus, some studies have not detected rplC mutations in valnemulin-resistant isolates. oup.comnih.gov For example, a study on in vitro selected pleuromutilin-resistant mutants of Mycoplasma gallisepticum did not identify any mutations in the L3 protein, attributing the resistance solely to 23S rRNA mutations. oup.com This suggests that the prevalence and importance of rplC mutations can vary significantly between different bacterial species.
Emergence and Propagation of Resistance Phenotypes
The development of resistance to valnemulin is not typically a single-step event but rather a gradual process.
Resistance to valnemulin and other pleuromutilins generally emerges slowly through a stepwise accumulation of chromosomal mutations. nih.gov This gradual development has been observed both in laboratory settings (in vitro) and in clinical situations (in vivo). nih.gov Serial passage of bacteria in the presence of subinhibitory concentrations of the antibiotic selects for mutants with progressively higher levels of resistance.
For instance, studies on Brachyspira hyodysenteriae have demonstrated that achieving high levels of resistance requires multiple mutations. nih.gov Similarly, research on Mycoplasma gallisepticum showed that while a single 23S rRNA mutation could elevate MICs, combinations of two or three mutations were necessary to produce high-level resistance. oup.com The development of valnemulin resistance can differ between bacterial strains, with one study noting that one strain became resistant after only 3 passages, while others required 10 to 14 passages. nih.gov This stepwise nature implies that maintaining appropriate therapeutic concentrations is crucial to minimize the selection of low-level resistant mutants that could serve as precursors to highly resistant strains.
Cross-Resistance Patterns with Other Classes of Antibiotics
Mutations and genes that confer resistance to valnemulin can simultaneously reduce susceptibility to other antibiotics that bind to the 50S ribosomal subunit.
Valnemulin-resistant mutants frequently exhibit cross-resistance to other antibiotic classes that target the large ribosomal subunit. Phenotypic testing of Mycoplasma gallisepticum mutants with 23S rRNA mutations revealed cross-resistance to the lincosamide, lincomycin, and the phenicols, chloramphenicol and florfenicol. oup.comnih.gov
Genotypically, this cross-resistance is often linked to the specific mutation. For example, in M. gallisepticum, mutants with the A2058G or A2059G mutations in the 23S rRNA gene also displayed cross-resistance to macrolide antibiotics such as erythromycin, tilmicosin, and tylosin. oup.comnih.gov
In addition to target site mutations, co-resistance can be mediated by transferable resistance genes. These genes are often located on mobile genetic elements like plasmids and can confer a multidrug resistance phenotype known as the PLSA phenotype (resistance to Pleuromutilins, Lincosamides, and Streptogramin A). Key genes involved in this type of co-resistance include:
vga genes: The vga(A) gene encodes an ATP-binding cassette F (ABC-F) protein that protects the ribosome, conferring resistance to lincosamides, pleuromutilins, and streptogramin A. nih.gov
lsa genes: Genes such as lsa(E) also encode ABC-F proteins and have been identified in porcine Methicillin-resistant Staphylococcus aureus (MRSA) isolates with high MICs to valnemulin, conferring the PLSA resistance phenotype. researchgate.netoup.com
cfr gene: The cfr gene encodes a methyltransferase that modifies an adenine residue (A2503) in the 23S rRNA. This methylation blocks the binding of multiple classes of antibiotics, resulting in combined resistance to phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A. nih.gov
Comparative Studies with Other 50S Ribosomal Inhibitors
Valnemulin, a member of the pleuromutilin class of antibiotics, exerts its antibacterial effect by binding to the peptidyl transferase center (PTC) on the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. nih.govpoultrydvm.com This mechanism of action is shared with other classes of antibiotics, including macrolides, lincosamides, and streptogramins, which also target the 50S ribosomal subunit. nih.gov Despite this common target, the specific binding sites, modes of interaction, and consequently, the mechanisms of resistance can vary significantly. Comparative studies are crucial for understanding the potential for cross-resistance and for positioning valnemulin effectively in veterinary medicine. nih.govnih.gov
The primary mechanism of resistance to valnemulin and other pleuromutilins is through mutations in the genes encoding the ribosomal target site. nih.gov These are typically chromosomal mutations that emerge slowly and in a stepwise manner. nih.gov Specifically, mutations in domain V of the 23S rRNA and in the gene for ribosomal protein L3 have been identified as conferring resistance. nih.govresearchgate.net For instance, single mutations in the 23S rRNA at positions 2055, 2447, 2504, and 2572 (Escherichia coli numbering) have been shown to confer significant resistance to valnemulin in Mycobacterium smegmatis. nih.govresearchgate.net These mutations can cause structural changes at the PTC, reducing the binding affinity of the drug. nih.govresearchgate.net
In contrast, the most prevalent resistance mechanisms for macrolides and lincosamides involve target site modification by enzymes and active efflux pumps. nih.govijprajournal.com The most common mechanism is the methylation of an adenine residue (A2058 in E. coli) in the 23S rRNA by erythromycin ribosome methylase (Erm) enzymes. ijprajournal.com This modification reduces the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics, leading to the MLSB resistance phenotype. ijprajournal.com Another significant mechanism, particularly in pathogens like Streptococcus pneumoniae, is the active efflux of the antibiotic out of the bacterial cell, mediated by macrolide efflux (mef) genes. nih.gov
| Antibiotic Class | Primary Resistance Mechanism | Genetic Basis | Effect |
|---|---|---|---|
| Pleuromutilins (e.g., Valnemulin) | Target Site Mutation | Chromosomal mutations in 23S rRNA gene and rplC (encoding L3 protein) | Altered drug binding site on the ribosome |
| Macrolides & Lincosamides | Target Site Modification (Methylation) | erm genes (e.g., erm(A), erm(B), erm(C)) | Reduced drug affinity due to rRNA methylation (MLSB phenotype) |
| Macrolides | Active Efflux | mef genes (e.g., mef(A), mef(E)) | Pumps antibiotic out of the bacterial cell |
While the primary resistance mechanisms differ, instances of cross-resistance between pleuromutilins and other 50S inhibitors have been identified, often mediated by specific resistance genes. nih.goveuropa.eu These genes typically encode ATP-binding cassette (ABC) transporters that function as efflux pumps. For example, the vga(A) gene confers resistance to lincosamides, pleuromutilins, and streptogramin A antibiotics. nih.gov Similarly, the lsa(C) gene has been found to cause cross-resistance to pleuromutilins, lincosamides, and streptogramin A in Streptococcus agalactiae. europa.eu More recently, a specific tiamulin-valnemulin resistance gene, tva(A), has been identified in Brachyspira hyodysenteriae. researchgate.net
Interestingly, some studies highlight the unique interaction of valnemulin with the ribosome, which can circumvent certain resistance mechanisms. A study using an Escherichia coli strain with a mutation in the ribosomal protein L3 found that the strain had decreased susceptibility to tiamulin and pleuromutilin, but not to valnemulin. asm.org This suggests that the extended side chain of valnemulin makes additional contacts within the PTC, allowing it to remain bound despite alterations to the binding surface that affect other pleuromutilins. asm.org This demonstrates that even within the same antibiotic class, subtle structural differences can have significant implications for resistance profiles.
The development of resistance to pleuromutilins is generally considered to be slow. nih.govnih.gov However, surveillance studies have shown a gradual increase in the minimum inhibitory concentrations (MICs) of valnemulin against certain pathogens, such as Brachyspira hyodysenteriae, in regions with intensive use. microbiologyresearch.orgnih.gov For example, a study in the Czech Republic found that the MIC90 of valnemulin for B. hyodysenteriae isolates increased from ≤0.031 µg/ml in 1997 to 8.0 µg/ml by 2001. microbiologyresearch.orgnih.gov
| Gene | Mechanism | Resistance Profile | Reported in |
|---|---|---|---|
| tva(A) | Unknown | Tiamulin, Valnemulin | Brachyspira hyodysenteriae researchgate.net |
| vga(A) | ABC-F Protein (Ribosomal Protection) | Lincosamides, Pleuromutilins, Streptogramin A | Staphylococcus aureus nih.gov |
| lsa(C) | ABC Transporter (Efflux) | Lincosamides, Pleuromutilins, Streptogramin A | Streptococcus agalactiae europa.eu |
| eat(A) | ABC Transporter (Efflux) | Pleuromutilins, Streptogramin A, Lincosamides | Enterococcus faecium oup.com |
Pharmacokinetic Investigations in Preclinical Animal Models
Absorption Dynamics and Bioavailability Assessments
The absorption and bioavailability of Valnemulin (B25052) vary across different animal species, influenced by several factors.
Oral Absorption Characteristics Across Animal Species
Following oral administration, Valnemulin is readily absorbed, though the rate and extent can differ among species.
Chickens: In broiler chickens, oral administration results in a maximum plasma concentration (Cmax) of 0.66 ± 0.15 µg/mL, which is reached at 1.54 ± 0.27 hours (tmax). nih.gov The absolute bioavailability is reported to be approximately 74.4%. nih.govresearchgate.netnih.gov Interestingly, a multiple-peak phenomenon has been observed in the plasma concentration profile after oral administration in chickens. nih.govresearchgate.net
Ducks: In Muscovy ducks, oral absorption is rapid, with a Cmax of 0.12 ± 0.02 µg/mL achieved at a tmax of 1.80 hours. tandfonline.com However, the oral bioavailability is lower compared to chickens, at around 37%. tandfonline.com
Pigs: Studies in pigs suggest an oral bioavailability of approximately 57.4% to 59%. researchgate.netnih.gov The Cmax in pigs after oral administration was 0.59 ± 0.08 µg/mL, with a tmax of 1.98 ± 0.21 hours. docsdrive.com
Rabbits: Rabbits exhibit fairly poor oral bioavailability at 12.2 ± 1.95%. researchgate.net
| Animal Species | Oral Cmax (µg/mL) | Oral tmax (hours) | Oral Bioavailability (F%) | Source |
|---|---|---|---|---|
| Broiler Chickens | 0.66 ± 0.15 | 1.54 ± 0.27 | 74.4 | nih.gov |
| Muscovy Ducks | 0.12 ± 0.02 | 1.80 | 37 | tandfonline.com |
| Pigs | 0.59 ± 0.08 | 1.98 ± 0.21 | 57.4 - 59 | researchgate.netnih.govdocsdrive.com |
| Rabbits | - | - | 12.2 ± 1.95 | researchgate.net |
Factors Influencing Systemic Bioavailability
Several factors can influence the systemic bioavailability of Valnemulin after oral administration.
Formulation: Valnemulin is often administered as a hydrochloride salt, a strong acid salt form which demonstrates advantages in bioavailability. researchgate.net
Physiological State: The feeding status of the animal can impact absorption. For instance, the bioavailability of 74.4% in broiler chickens was observed in fasted animals. nih.gov
Gastrointestinal Factors: The complex environment of the gastrointestinal tract, including pH and motility, can affect the dissolution and subsequent absorption of the drug. cabidigitallibrary.org Enterohepatic circulation, where the drug is excreted in the bile and then reabsorbed from the intestine, can also influence the plasma concentration profile, potentially causing secondary peaks as seen in chickens. nih.govfrontiersin.org
Interspecies Variability: Significant differences in bioavailability are observed between species, such as the higher bioavailability in chickens (74.4%) compared to ducks (37%) and rabbits (12.2%). nih.govresearchgate.netnih.govtandfonline.com This highlights inherent physiological and metabolic differences among animal species. frontiersin.org
Body Weight: In pigs, body weight has been identified as a covariate that has a conspicuous effect on the clearance of Valnemulin, which in turn affects bioavailability. nih.gov
Distribution Profiles in Biological Tissues
Once absorbed into the bloodstream, Valnemulin distributes widely throughout the body, with notable accumulation in specific tissues.
Quantitative Analysis of Tissue Concentration and Accumulation
Studies have shown that Valnemulin penetrates tissues effectively, often reaching concentrations higher than in the plasma.
Pigs: In swine, Valnemulin is extensively distributed to lung tissue following oral administration. docsdrive.com Peak concentrations in the lung (Cmax = 49.86 µg/g) were markedly higher than in plasma (Cmax = 0.99 µg/mL). docsdrive.com The area under the concentration-time curve (AUC) in the lungs was approximately 77 times higher than the corresponding plasma AUC, indicating significant accumulation in this target tissue. docsdrive.com The liver has also been identified as a primary target tissue for Valnemulin residues in pigs. docsdrive.comresearchgate.net
Rats: A physiologically based pharmacokinetic (PBPK) model developed for rats predicted the concentrations of Valnemulin in plasma, liver, kidney, lung, and muscle, showing good correlation with experimentally determined values. researchgate.netnih.gov This model was successfully extrapolated to pigs, further supporting the distribution patterns observed. researchgate.netnih.gov
Comparative Distribution Across Relevant Organ Systems (e.g., Lungs, Liver)
The distribution of Valnemulin shows a clear preference for certain organ systems, which is relevant to its therapeutic applications.
Lungs: There is extensive distribution of Valnemulin to the lungs in pigs, which is a desirable characteristic for an antimicrobial agent used for respiratory diseases. docsdrive.com The elimination half-life in the lung (3.57 hours) was longer than in plasma (1.84 hours), suggesting prolonged exposure at the site of infection. docsdrive.com
Liver: The liver is a key organ for both the distribution and metabolism of Valnemulin. docsdrive.comresearchgate.net High concentrations of the parent drug and its metabolites are found in the liver, which is consistent with its primary role in biotransformation. nih.govnih.gov In pigs, residue concentrations in the liver were significantly higher than in the kidney and muscle. researchgate.net
| Animal Species | Tissue | Key Finding | Source |
|---|---|---|---|
| Pigs | Lung | Peak concentration (49.86 µg/g) markedly higher than plasma (0.99 µg/mL). Lung AUC ~77 times higher than plasma AUC. | docsdrive.com |
| Pigs | Liver | Identified as a prime target tissue for residues. Concentrations are significantly higher than in kidney and muscle. | researchgate.net |
| Rats & Pigs | Liver, Kidney, Lung, Muscle | PBPK models accurately predicted tissue concentrations, confirming distribution patterns. | researchgate.netnih.gov |
Biotransformation Pathways and Metabolite Profiling
Valnemulin undergoes extensive metabolism in animals, resulting in the formation of numerous metabolites.
Research has shown that Valnemulin is significantly biotransformed in various species, including rats, chickens, and swine. nih.gov In rats and swine, a large number of metabolites have been detected in urine and feces (75 and 74, respectively), while 61 metabolites were found in the excreta of chickens. nih.gov
The primary metabolic pathways identified are:
Hydroxylation: This is proposed to be the primary metabolic route, occurring on both the mutilin (B591076) ring system and the side chain. nih.gov
Oxidation: This occurs on the sulfur atom of the side chain, leading to the formation of S-oxides. nih.gov
Hydrolysis: The amido bond in the molecule can be hydrolyzed. nih.gov
Acetylization: This modification can occur in the amido of the side chain. nih.gov
The major metabolites differ between species. In rats and pigs, the main metabolites are 2β-hydroxyvalnemulin and 8α-hydroxyvalnemulin. nih.gov In contrast, S-oxides are the major metabolites found in chickens. nih.gov In pigs, after oral administration, 11 different metabolites were identified in the bile. nih.gov
Identification and Structural Elucidation of Phase I and Phase II Metabolites
The biotransformation of valnemulin has been extensively studied, leading to the identification of numerous metabolites. In vitro studies utilizing liver microsomes from rats, chickens, swine, goats, and cows have successfully identified a total of seven metabolites of valnemulin. acs.org In vivo investigations have revealed a far more extensive metabolic profile. In studies using ultra-performance liquid chromatography–quadrupole/time-of-flight hybrid mass spectrometry (UPLC-Q/TOF-MS), a significant number of metabolites were detected in the excreta of various species: 75 in rats, 61 in chickens, and 74 in swine. acs.org
The identified metabolites are the result of various Phase I and Phase II metabolic reactions. Phase I reactions involve the modification of the parent compound through processes like oxidation and hydrolysis, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. For valnemulin, the primary metabolites identified include hydroxylated derivatives and S-oxides. acs.org Key identified metabolites are 2β-hydroxyvalnemulin (V1) and 8α-hydroxyvalnemulin (V2), which arise from hydroxylation at the 2β and 8α positions of the mutilin core, respectively. acs.org Another significant group of metabolites are the S-oxides (V6), formed by the oxidation of the sulfur atom in the side chain. acs.org
Investigation of Major Metabolic Pathways (e.g., Hydroxylation, S-Oxidation, Amido Hydrolysis, Acetylization)
The metabolism of valnemulin proceeds through several major pathways, transforming the parent drug into various metabolites. acs.org Research indicates that the primary metabolic routes for valnemulin are mutilin hydroxylation, S-oxidation of the side chain, and hydrolysis of the amide bond. acs.orgnih.gov
Hydroxylation: This is considered a primary metabolic route for valnemulin. The reaction primarily occurs on the tricyclic mutilin nucleus, leading to the formation of hydroxylated metabolites. acs.orgnih.gov The most abundant of these are 2β-hydroxyvalnemulin and 8α-hydroxyvalnemulin, indicating that the 2β and 8α positions are major sites for this metabolic transformation. acs.org Hydroxylation can also occur on the side chain. acs.org
S-Oxidation: The sulfur atom present in the C14 side chain of valnemulin is a significant reactive site. frontiersin.org Oxidation at this site leads to the formation of valnemulin-S-oxide metabolites. acs.org This pathway is particularly prominent in certain species, such as chickens. acs.org
Amido Hydrolysis: This pathway involves the cleavage of the amide bond within the valnemulin structure. acs.org
Acetylization: Acetylization in the amido of the side chain has also been identified as one of the metabolic pathways for valnemulin. acs.org
These metabolic transformations result in a wide array of metabolites that are then subject to elimination from the body. acs.org
Comparative Metabolism Across Animal Species (e.g., Rats, Pigs, Chickens, Rabbits)
Significant quantitative differences in the metabolism of valnemulin have been observed across various animal species. While the core metabolic pathways remain similar, the prevalence of certain metabolites and the rate of metabolism can vary considerably. acs.org
In rats and swine, hydroxylation of the mutilin part appears to be the predominant metabolic pathway, with 2β-hydroxyvalnemulin (V1) and 8α-hydroxyvalnemulin (V2) being the major metabolites identified. acs.org In contrast, for chickens, S-oxidation is the more significant route, leading to S-oxides (V6) as the major metabolites. acs.org
In vitro studies using liver microsomes have also highlighted these species-specific differences. When comparing the ability to form specific hydroxylated metabolites, the rank order for producing 2β-hydroxyvalnemulin (V1) was determined to be rat > goat > pig > chicken > cow. For 8α-hydroxyvalnemulin (V2), the metabolic capability ranked as rat > cow > pig > chicken > goat. acs.org These findings underscore the species-dependent nature of valnemulin's biotransformation.
| Animal Species | Major Metabolite(s) | Primary Metabolic Pathway |
|---|---|---|
| Rats | 2β-hydroxyvalnemulin (V1), 8α-hydroxyvalnemulin (V2) | Hydroxylation |
| Pigs (Swine) | 2β-hydroxyvalnemulin (V1), 8α-hydroxyvalnemulin (V2) | Hydroxylation |
| Chickens | S-oxides (V6) | S-Oxidation |
Elimination Kinetics and Excretion Routes
Characterization of Biliary and Faecal Excretion Mechanisms
Following extensive metabolism, valnemulin and its metabolites are eliminated from the body primarily through biliary and renal pathways, leading to their excretion in feces and urine. The detection of a high number of metabolites in both the urine and feces of rats and swine indicates that both routes are significant for elimination. acs.org Specifically, 72 metabolites were found in the urine of rats and 62 in the urine of swine, while 71 and 72 metabolites were detected in the feces of rats and swine, respectively. acs.org
The liver plays a crucial role in the elimination of many compounds through excretion into the bile, which is then released into the gastrointestinal tract and expelled via the feces. merckvetmanual.com This process of hepatic elimination is a key mechanism for valnemulin. In chickens, where urine and feces are excreted together as excreta, a total of 61 metabolites were detected, confirming this combined route of elimination. acs.org
Determination of Elimination Half-Lives in Animal Plasma
The elimination half-life (t½) of a drug is a key pharmacokinetic parameter that indicates the time required for the concentration of the drug in the plasma to reduce by half. Studies in various preclinical animal models have determined the elimination half-life of valnemulin, showing variations among species.
In broiler chickens, the mean elimination half-life after intravenous administration was found to be 2.85 hours. nih.gov A study in Muscovy ducks reported a mean elimination half-life of 2.63 hours following intravenous administration. nih.gov In rabbits, the elimination half-life in plasma was determined to be 2.94 hours. nih.gov These values indicate a relatively rapid elimination of valnemulin from the systemic circulation in these species.
| Animal Species | Elimination Half-Life (t½) in Plasma (hours) |
|---|---|
| Broiler Chickens | 2.85 |
| Muscovy Ducks | 2.63 |
| Rabbits | 2.94 |
Pharmacodynamic Modeling and Mechanistic Efficacy in Experimental Animal Models
In Vitro-In Vivo Correlation Studies for Antimicrobial Efficacy
The correlation between in vitro activity and in vivo efficacy is a cornerstone in the development and rational use of antimicrobial agents. For Valnemulin (B25052), a pleuromutilin (B8085454) antibiotic, studies have sought to establish a predictive relationship between its performance in laboratory settings (in vitro) and its therapeutic outcomes in animal models (in vivo). This involves linking a measure of in vitro potency, most commonly the Minimum Inhibitory Concentration (MIC), with the observed antimicrobial effect in a living organism.
Establishing an in vitro-in vivo correlation (IVIVC) is crucial for predicting the clinical success of an antibiotic. It helps in determining appropriate dosage regimens and susceptibility breakpoints. The process often involves exposing a pathogen to the antibiotic in a controlled laboratory environment to determine the MIC, which is the lowest concentration of the drug that prevents visible growth of the bacteria. This in vitro data is then correlated with the drug's effectiveness in treating infections in experimental animal models. A strong IVIVC provides confidence that the in vitro susceptibility of a pathogen to Valnemulin will translate to a positive clinical outcome in the target animal species.
Derivation and Application of Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a powerful tool used to integrate the relationship between drug exposure (pharmacokinetics) and its antimicrobial effect (pharmacodynamics). nih.govnih.gov This approach is essential for optimizing dosing schedules to maximize efficacy while minimizing the potential for resistance development. nih.gov The primary PK/PD parameters are derived by combining pharmacokinetic data, such as the area under the concentration-time curve (AUC) and the maximum plasma concentration (Cmax), with the MIC of the target pathogen. nih.govfrontiersin.org
The three main PK/PD indices that predict antimicrobial efficacy are:
The ratio of the area under the concentration-time curve over a 24-hour period to the MIC (AUC24/MIC).
The ratio of the peak plasma concentration to the MIC (Cmax/MIC).
The duration of time that the drug concentration remains above the MIC during a dosing interval (%T>MIC).
The selection of the most predictive PK/PD index depends on the killing characteristics of the antibiotic. Antimicrobials are generally classified as having either concentration-dependent or time-dependent activity. nih.govderangedphysiology.com
For Valnemulin, research has demonstrated a strong correlation between the AUC24/MIC ratio and its in vivo antibacterial effectiveness. This indicates that the total drug exposure over a 24-hour period relative to the pathogen's susceptibility is a key determinant of its therapeutic success. nih.gov This relationship is particularly important for drugs that exhibit concentration-dependent or co-dependent (both time and concentration) killing characteristics.
In a study investigating Valnemulin's efficacy against Mycoplasma gallisepticum in a neutropenic chicken model, the AUC24/MIC ratio was identified as the PK/PD index that best correlated with the observed antibacterial effect, with a high coefficient of determination (R² = 0.9669). nih.gov This finding is consistent with studies on Valnemulin against other pathogens like Staphylococcus aureus. nih.gov The specific AUC24/MIC targets for achieving different levels of bacterial reduction have been determined, providing a quantitative basis for dosage regimen design. nih.gov For instance, to achieve mycoplasmastasis (no change in bacterial count), a specific AUC24/MIC ratio was required, with higher ratios needed for 1-log10 and 2.5-log10 reductions in bacterial load. nih.gov
| Antimicrobial Effect | Required AUC24/MIC Ratio |
|---|---|
| Mycoplasmastasis (0 log10 reduction) | 28,820 |
| 1 log10 reduction | 38,030 |
| 2.5 log10 reduction | 56,256 |
The killing kinetics of an antibiotic describe the rate and extent of bacterial killing over time in the presence of the drug. Antibiotics are broadly categorized based on their killing patterns: time-dependent, concentration-dependent, or a combination of both. derangedphysiology.comlitfl.com Time-dependent antibiotics, such as beta-lactams, achieve optimal killing when their concentrations are maintained above the MIC for a significant portion of the dosing interval. derangedphysiology.comlitfl.com In contrast, concentration-dependent agents, like aminoglycosides, exhibit increased killing with higher drug concentrations. derangedphysiology.com
Efficacy Studies in Experimental Mycoplasma Infection Models
Valnemulin has demonstrated significant efficacy in various experimental models of Mycoplasma infections, which are a major concern in veterinary medicine, particularly in poultry and swine. nbinno.comnbinno.com These studies are critical for evaluating the in vivo performance of the drug and for establishing effective treatment protocols.
In an experimental intratracheal Mycoplasma gallisepticum infection model in neutropenic chickens, Valnemulin was highly effective in reducing the bacterial load. nih.gov The study established a clear dose-response relationship, where increasing doses of Valnemulin resulted in a greater reduction of M. gallisepticum in the respiratory tissues. nih.govfrontiersin.org The efficacy of Valnemulin has also been compared to other antimicrobials, often demonstrating superior or equivalent activity. In vitro and in vivo comparative studies against M. gallisepticum have shown Valnemulin to have lower MICs than tiamulin (B153960), tylosin, and enrofloxacin (B1671348). researchgate.net
Furthermore, in an experimental infection of calves with Mycoplasma bovis, Valnemulin administration resulted in a rapid reduction of clinical signs and was more effective at eliminating M. bovis from the lungs compared to enrofloxacin. nih.gov Field studies have also supported the efficacy of Valnemulin in controlling M. bovis infections in calves, leading to improved weight gain and reduced respiratory signs. researchgate.net In pigs, Valnemulin has shown to be effective in controlling Mycoplasma hyopneumoniae, the primary agent of Swine Enzootic Pneumonia. mdpi.com
| Animal Model | Pathogen | Key Findings |
|---|---|---|
| Neutropenic Chickens | Mycoplasma gallisepticum | Significant reduction in bacterial load; AUC24/MIC correlated with efficacy. nih.gov |
| Calves | Mycoplasma bovis | Rapid diminution of clinical signs and effective elimination of the pathogen from the lungs. nih.gov |
| Pigs | Mycoplasma hyopneumoniae | Reduced lung lesions, increased performance, and low bacterial load in the lung. mdpi.com |
Efficacy Studies in Experimental Models of Other Bacterial Pathogens
While Valnemulin is well-known for its potent activity against Mycoplasma species, its efficacy extends to other significant bacterial pathogens in veterinary medicine. nbinno.com Its mechanism of action, which involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, provides a broad spectrum of activity against susceptible organisms. nbinno.comnih.gov
Valnemulin has shown excellent activity against spirochetes, such as Brachyspira hyodysenteriae, the causative agent of swine dysentery. nbinno.com It is also effective against Lawsonia intracellularis, the bacterium responsible for porcine proliferative enteropathy (ileitis). thepigsite.com In rabbits, Valnemulin has demonstrated therapeutic effectiveness against Clostridium perfringens. researchgate.net
Recent research has also explored the potential of Valnemulin as a synergistic agent. In combination with colistin (B93849), Valnemulin has been shown to be effective in eradicating both colistin-resistant and colistin-susceptible gram-negative pathogens in a mouse infection model. nih.gov This suggests a potential role for Valnemulin in combating multidrug-resistant infections. nih.gov
| Animal Model | Pathogen | Key Findings |
|---|---|---|
| Pigs | Lawsonia intracellularis | Effective in inhibiting the development of gross lesions of ileitis. thepigsite.com |
| Rabbits | Clostridium perfringens | Demonstrated bactericidal and bacterial elimination effects. researchgate.net |
| Mice | Colistin-resistant Gram-negative pathogens | Synergistic effect with colistin in eradicating bacteria. nih.gov |
Advanced Analytical Methodologies for Valnemulin Hydrochloride Research
Quantitative Analysis in Biological Matrices and Complex Samples
Determining the concentration of Valnemulin (B25052) and its metabolites in biological samples such as plasma, tissues, and feed is fundamental to pharmacokinetic and metabolic research. The complexity of these matrices necessitates highly selective and sensitive analytical methods to isolate and measure the target analytes accurately.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preeminent technique for the quantitative determination of Valnemulin in diverse and complex samples. This method combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for detecting trace levels of the compound in challenging matrices like animal tissues and feed.
The general workflow for LC-MS/MS analysis involves an initial sample preparation step to extract Valnemulin and remove interfering substances. Common extraction techniques include protein precipitation for plasma or serum and more extensive solid-phase extraction (SPE) for tissues, which effectively cleans up the sample and concentrates the analyte. Following extraction, the sample is injected into an HPLC or an ultra-high performance liquid chromatography (UHPLC) system. UHPLC systems are often preferred as they provide better resolution and faster analysis times. The chromatographic separation is typically achieved on a C18 reversed-phase column.
Once separated, the analyte enters the mass spectrometer. In tandem MS, specific precursor ions of Valnemulin are selected and fragmented to produce characteristic product ions. The instrument is operated in multiple reaction monitoring (MRM) mode, where it specifically monitors these unique precursor-to-product ion transitions, providing exceptional specificity and minimizing background noise. This allows for reliable quantification even at very low concentrations. For instance, a validated UHPLC-MS/MS method for determining Valnemulin in swine and bovine tissues reported a limit of quantification (LOQ) of 1 μg/kg, demonstrating the high sensitivity of the technique nih.gov. Similarly, an LC-electrospray tandem MS method for analyzing Valnemulin in animal feed achieved an LOQ of 10.0 ng/g nih.gov.
The table below summarizes the performance characteristics of a typical validated UHPLC-MS/MS method for Valnemulin quantification in animal tissues.
| Parameter | Result |
| Sample Types | Swine and Bovine Muscle, Liver, Kidney |
| Extraction Method | Solid-Phase Extraction (SPE) |
| Chromatographic Column | Acquity BEH C18 |
| Limit of Detection (LOD) | 0.2 µg/kg |
| Limit of Quantification (LOQ) | 1 µg/kg |
| Mean Recoveries | 93.4% to 104.3% |
| Relative Standard Deviation (RSD) | 3.3% to 10.7% |
This interactive table is based on data from a study on the determination of valnemulin in swine and bovine tissues by UHPLC-MS/MS. nih.gov
In a typical study, biological samples (e.g., plasma, urine, or liver microsome incubations) are analyzed using UPLC-Q/TOF-MS. The instrument provides highly accurate mass measurements, often with errors of less than 5 parts per million (ppm). This precision allows for the confident determination of the elemental composition of potential metabolites. By comparing the mass spectra of samples from treated subjects with those of controls, software can identify potential drug-related metabolites. The structures of these metabolites are then proposed by examining the mass shift from the parent drug and interpreting their fragmentation patterns, which are also captured in high resolution by the TOF analyzer.
Research using this technique has successfully identified a large number of Valnemulin metabolites. In one comprehensive study, UPLC-Q/TOF-MS was used to investigate Valnemulin's metabolism in rats, chickens, and swine, leading to the detection of over 75 metabolites in vivo. nih.gov This research revealed that the primary metabolic pathways include hydroxylation on the mutilin (B591076) core and the side chain, oxidation of the sulfur atom to form S-oxides, and hydrolysis of the amide bond. nih.govnih.gov Another study identified three distinct metabolites in crucian carp, highlighting species-specific metabolic differences. nih.gov
The table below summarizes key findings from a UPLC-Q/TOF-MS metabolite profiling study of Valnemulin.
| Species | Metabolites Identified (In Vivo) | Major Metabolic Pathways Identified |
| Rats | 75 | Hydroxylation, Oxidation (S-oxides), Hydrolysis, Acetylization |
| Chickens | 61 | Hydroxylation, Oxidation (S-oxides), Hydrolysis, Acetylization |
| Swine | 74 | Hydroxylation, Oxidation (S-oxides), Hydrolysis, Acetylization |
This interactive table is based on data from in vivo metabolite profiling of valnemulin using UPLC-Q/TOF-MS. nih.govnih.gov
Chromatographic and Spectroscopic Techniques for Purity and Structural Characterization
The integrity of research-grade Valnemulin Hydrochloride is paramount for the validity of any scientific study. A combination of chromatographic and spectroscopic techniques is employed to confirm the identity, assess the purity, and characterize the structure of the compound and any related substances.
High-Performance Liquid Chromatography (HPLC), typically with ultraviolet (UV) detection, is the standard method for determining the purity of Valnemulin and quantifying any related substances or impurities. tentamus-pharma.co.uk A reversed-phase HPLC method using a C18 column can effectively separate Valnemulin from potential impurities, such as synthetic precursors or degradation products. The purity is assessed by calculating the area percentage of the main Valnemulin peak relative to the total area of all detected peaks in the chromatogram. For research-grade material, the purity is often expected to be greater than 95-96%. bioaustralis.com
While HPLC-UV is excellent for purity assessment, mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are required for definitive structural characterization.
Mass Spectrometry (MS): High-resolution mass spectrometry, as provided by Q/TOF systems, provides precise mass measurements of the parent molecule, which serves to confirm its elemental composition. Furthermore, the fragmentation pattern observed in MS/MS experiments provides crucial information about the compound's structure, acting as a molecular fingerprint that can confirm its identity. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for unambiguous structural elucidation. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of each hydrogen and carbon atom and their connectivity within the molecule. This allows for the complete and definitive confirmation of the Valnemulin structure and is the gold standard for characterizing the structure of any unknown impurities that may be isolated.
Development and Validation of Analytical Methods for Research-Grade Materials
Before an analytical method can be used for routine analysis of research-grade Valnemulin, it must undergo a rigorous development and validation process to ensure it is suitable for its intended purpose. nih.gov Method validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the specific compound. The validation is typically performed according to guidelines established by the International Council for Harmonisation (ICH).
The key performance parameters evaluated during method validation include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (r²) of the calibration curve, which should ideally be ≥0.999. nih.gov
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of analyte is added to a blank matrix and the percentage recovered is measured. Acceptable recovery is typically within 80-120%.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and is expressed as the relative standard deviation (RSD), which should generally be less than 15%.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.
The table below outlines the typical parameters and acceptance criteria for the validation of an analytical method for research-grade Valnemulin.
| Validation Parameter | Description | Common Acceptance Criteria |
| Specificity | Differentiates analyte from interferences | Peak purity, resolution >1.5 |
| Linearity | Proportionality of signal to concentration | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Closeness to the true value | 80-120% recovery for spike levels |
| Precision (RSD) | Agreement between repeated measurements | RSD ≤ 15% (≤ 20% at LOQ) |
| LOD & LOQ | Lowest detectable & quantifiable levels | Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ) |
| Robustness | Resilience to small method variations | No significant change in results |
Solid State Chemistry and Advanced Formulation Research
Polymorphism and Crystalline Forms of Valnemulin (B25052) Hydrochloride
The solid-state properties of an active pharmaceutical ingredient (API) are critical as they influence stability, solubility, and bioavailability. Valnemulin is known to be relatively unstable during storage, with only an amorphous hydrochloride salt form described initially nih.gov. However, subsequent research has revealed the existence of various crystalline forms, including hydrates and solvates, which offer improved stability over the amorphous form nih.govresearchgate.netrsc.orgexlibrisgroup.comresearchgate.netnih.gov.
Research has led to the successful crystallization and characterization of several new solid forms of valnemulin hydrochloride. A crystalline dihydrate form, designated VHW, has been discovered and analyzed researchgate.netrsc.orgexlibrisgroup.com. In addition to the dihydrate, two novel solvates, a water-ethanol solvate (VHWES) and a water-methanol solvate (VHWMS), have been successfully crystallized rsc.org.
The characterization of these forms involved various analytical techniques. Single-crystal X-ray diffraction (SCXRD) revealed that both the VHWES and VHWMS solvates crystallize in the monoclinic system with a P2 space group rsc.org. Their structures are composed of protonated ammonium (B1175870) moieties, hydrochloride anions, water molecules, and the respective solvent molecules (ethanol or methanol), all held together by a network of hydrogen bonds rsc.org. A patent also describes a crystal form of valnemulin hydrochloride hydrate (B1144303) with characteristic peaks in its X-ray powder diffraction (XRPD) pattern at 2θ angles of 9.2°, 9.5°, 10.3°, 11.8°, 12.3°, 12.8°, 15.1°, 17.5°, and 18.2° epo.org. This hydrated crystal form is reported to have high bulk density, good stability, and no hygroscopicity epo.org.
Thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) showed that both VHWES and VHWMS lose their solvent molecules over a specific temperature range, after which they revert to an amorphous form rsc.org.
Table 1: Crystallographic Data for Valnemulin Hydrochloride Solvates
| Parameter | VHWES (water-ethanol solvate) | VHWMS (water-methanol solvate) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2 | P2 |
This table is generated based on data reported in the literature rsc.org.
Water molecules have been found to play a crucial role in the formation and stabilization of the crystalline structures of valnemulin hydrochloride researchgate.netrsc.orgexlibrisgroup.com. Analysis of the crystal structures of the dihydrate (VHW) and other solvates demonstrates that water molecules are key in the crystal packing process researchgate.netrsc.orgexlibrisgroup.com. The dihydrate form (VHW) has been shown to exhibit greater stability compared to previously reported valnemulin hydrochloride solvates researchgate.netrsc.orgexlibrisgroup.com. The stability of hydrate forms is a significant factor in pharmaceutical development, as it affects the final product's performance researchgate.net. The moisture-dependent stability of different solid forms is a critical parameter, with hydrates often showing improved stability profiles researchgate.net.
Development of Novel Prodrug Strategies for Valnemulin
To overcome limitations associated with valnemulin, such as low water solubility, a short half-life, and instability, prodrug strategies have been explored nih.govsemanticscholar.orgnih.govresearchgate.net. One promising approach is the synthesis of pegylated valnemulin prodrugs.
A pegylated valnemulin prodrug (PEG-succinic-valnemulin) has been designed and synthesized to enhance water solubility and prolong its half-life nih.gov. The synthesis involves using polyethylene (B3416737) glycol (PEG 2000) as a carrier and succinic acid as a spacer to link PEG to valnemulin nih.gov.
The resulting PEG-succinic-valnemulin prodrug was characterized using various methods, including ¹H-NMR, X-ray diffraction (XRD), and Differential Scanning Calorimetry (DSC) nih.gov. The loading rate of valnemulin in the prodrug was determined to be 6.46% using ultraviolet spectrophotometry and high-performance liquid chromatography (HPLC) nih.govsemanticscholar.orgnih.gov. This pegylated prodrug demonstrated a significantly improved solubility of 523 mg/mL and excellent stability nih.govsemanticscholar.orgnih.gov.
The in vitro release of valnemulin from the PEG-succinic-valnemulin prodrug was investigated under different pH conditions to understand its controlled release mechanism nih.govsemanticscholar.orgnih.gov. The release is dependent on the hydrolysis of the covalent ester linkage between the carrier and the drug, which is sensitive to pH nih.gov.
The study revealed that the prodrug has a controlled-release capability. The cumulative release rate was significantly higher in a buffer solution with a pH of 7.4 compared to a more acidic solution with a pH of 3.6 nih.govsemanticscholar.orgnih.gov. After 8 hours, the release rate at pH 7.4 was 64.98%, while at pH 3.6 it was 31.90% nih.govsemanticscholar.orgnih.gov. This pH-dependent release suggests that the spatial conformation of the conjugate, which influences the encapsulation of the drug, is affected by pH, leading to a faster release in neutral to slightly alkaline environments nih.gov.
Table 2: In Vitro Release of Valnemulin from Pegylated Prodrug
| pH of Buffer Solution | Cumulative Release Rate at 8 hours (%) |
| 3.6 | 31.90 |
| 7.4 | 64.98 |
This table is based on data from in vitro release studies nih.govsemanticscholar.orgnih.gov.
Solubility and Nucleation Kinetics of Valnemulin Hydrochloride Solvates
Understanding the dissolution and nucleation processes is essential for controlling the crystallization of a compound. A crystalline valnemulin hydrochloride water-ethanol solvate (VHWES) was prepared via a solution crystallization method to study these phenomena researchgate.netresearchgate.net.
The solubility of VHWES was measured in ethanol-water binary solvents at various temperatures ranging from 278.15 K to 313.15 K using a static analytical method researchgate.net. The obtained solubility data were correlated using several thermodynamic models researchgate.net. Furthermore, the kinetics of the solution-mediated phase transformation from the amorphous hydrochloride salt (VH) to the crystalline VHWES was investigated in situ rsc.org. This study found that the nucleation of VHWES is the rate-limiting step in the transformation process and that the rate of transformation increases with higher temperatures rsc.org. Classical nucleation theory was used to calculate interfacial energies related to the nucleation of VHWES researchgate.net.
Comparative Studies and Future Directions in Valnemulin Research
Comparative Antimicrobial and Pharmacokinetic Profiling with Other Pleuromutilins (e.g., Tiamulin)
Valnemulin (B25052) and tiamulin (B153960) are both semi-synthetic derivatives of pleuromutilin (B8085454), developed exclusively for veterinary use. nih.govmdpi.com They share a common mechanism of action, inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit. nbinno.com However, research reveals distinct differences in their antimicrobial potency and pharmacokinetic profiles.
Antimicrobial Activity: Studies consistently demonstrate that valnemulin possesses greater in vitro activity against a range of pathogens compared to tiamulin. nih.gov This is evidenced by its lower Minimum Inhibitory Concentration (MIC) values, which indicate the minimum amount of a drug required to inhibit bacterial growth. For instance, against a virulent strain of Mycoplasma gallisepticum, valnemulin exhibited a lower MIC than tiamulin. nih.gov Similarly, valnemulin is described as being significantly more effective than tiamulin against certain Mycoplasma species in vitro. mdpi.com One study noted that a new pleuromutilin derivative demonstrated superior efficacy to tiamulin and comparable activity to valnemulin in a mouse model of systemic infection. researchgate.net
| Organism | Valnemulin MIC | Tiamulin MIC | Reference |
|---|---|---|---|
| Mycoplasma gallisepticum | <0.008 mg/ml | >0.008 mg/ml (higher than Valnemulin) | nih.gov |
| Mycoplasma hyopneumoniae | Reported to be up to 100 times more active than Tiamulin | - | researchgate.net |
| Brachyspira hyodysenteriae | MIC increase from 0.031 to 32 μg/mL in resistance studies | MIC increase from 0.0125 to 4 μg/mL in resistance studies | nih.gov |
| Staphylococcus aureus (MRSA) | MIC for a novel derivative was 0.008 μg/mL | MIC was >0.008 μg/mL | frontiersin.org |
Pharmacokinetic Profile: The pharmacokinetic properties of valnemulin and tiamulin also show notable differences. Bioavailability, a measure of the proportion of a drug that enters the circulation, is a key parameter. In broiler chickens, the oral bioavailability of valnemulin has been reported to be approximately 74.4%. nih.govresearchgate.net In pigs, a bioavailability of 59% has been suggested, although with some uncertainty. nih.gov In contrast, comprehensive bioavailability data for tiamulin is less available. nih.gov
The pharmacokinetic/pharmacodynamic (PK/PD) index, which links drug exposure to its antimicrobial effect, also differs. For M. gallisepticum, the AUC24h/MIC (Area Under the Curve over 24 hours to MIC ratio) required for efficacy was found to be substantially lower for tiamulin compared to valnemulin, indicating that different dosing strategies may be required to achieve similar therapeutic outcomes. frontiersin.orgnih.gov Tiamulin generally exhibits dose-dependent pharmacokinetics, a characteristic it shares with valnemulin. nih.gov
Exploration of Synergistic Combinations with Diverse Antimicrobial Agents in Research Settings
To enhance therapeutic efficacy and potentially combat antimicrobial resistance, researchers have investigated combining valnemulin with other antimicrobial agents. These studies explore synergistic (a combined effect greater than the sum of individual effects), additive, or antagonistic (a combined effect less than the sum) interactions.
A significant finding is the synergistic effect observed between pleuromutilins, including valnemulin, and tetracycline (B611298) against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This synergy was demonstrated in vitro through checkerboard assays, which determine the Fractional Inhibitory Concentration Index (FICI), and time-kill assays. nih.gov An FICI of ≤ 0.5 is indicative of synergy. The combination of valnemulin and tetracycline showed an FICI between 0.375 and 0.5 against S. aureus strains. nih.gov
Conversely, research has also identified antagonistic effects. The combination of valnemulin with fluoroquinolones such as ciprofloxacin (B1669076) and enrofloxacin (B1671348) resulted in antagonism against S. aureus. nih.gov
More recently, studies have shown that valnemulin can restore the activity of colistin (B93849) against multidrug-resistant (MDR) gram-negative pathogens. nih.gov This synergistic effect was observed both in vitro and in mouse infection models, suggesting a potential strategy to overcome colistin resistance. nih.gov Valnemulin appears to enhance colistin's ability to permeabilize and disrupt the bacterial cell membrane. nih.gov Other research has noted promising combinations of valnemulin with linezolid (B1675486) and minocycline (B592863) against resistant Gram-negative bacteria. mdpi.com
| Valnemulin Combination | Target Organism | Observed Effect | FICI Value | Reference |
|---|---|---|---|---|
| Tetracycline | Staphylococcus aureus (MSSA & MRSA) | Synergy | 0.375–0.5 | nih.gov |
| Ciprofloxacin | Staphylococcus aureus | Antagonism | 4 or 5 | nih.gov |
| Enrofloxacin | Staphylococcus aureus | Antagonism | 4 or 5 | nih.gov |
| Colistin | Colistin-Resistant Gram-Negative Pathogens | Synergy | Not specified | nih.gov |
| Doxycycline | Acinetobacter baumannii | Synergy | Not specified | nih.gov |
Investigation of Novel Applications and Therapeutic Targets for Valnemulin Derivatives (Non-Clinical)
While valnemulin is established in veterinary medicine, its core structure serves as a scaffold for developing novel derivatives aimed at treating infections caused by multidrug-resistant bacteria in humans. nih.govresearchgate.net The unique mechanism of action of pleuromutilins makes them attractive candidates, as cross-resistance with other antibiotic classes is rare. nih.gov
Research has focused on modifying the C-14 side chain of the pleuromutilin structure to enhance antibacterial activity and broaden the spectrum to include challenging pathogens. mdpi.comnih.gov These non-clinical investigations have yielded derivatives with potent activity against critical human pathogens:
Methicillin-Resistant Staphylococcus aureus (MRSA): Numerous studies report the synthesis of novel pleuromutilin derivatives with excellent activity against MRSA. nih.govmdpi.com One derivative, containing a fluoro-benzene ring, showed a lower MIC against MRSA than tiamulin and demonstrated a dose- and time-dependent bactericidal effect. nih.gov Another study detailed a derivative that reduced the bacterial load of MRSA in a murine thigh infection model more effectively than tiamulin. nih.gov
Vancomycin-Resistant Enterococci (VRE): Novel derivatives have shown promising activity against VRE, a significant cause of hospital-acquired infections. bioworld.com
Drug-Resistant Gram-Negative Bacteria: While pleuromutilins are typically most active against Gram-positive bacteria, research is exploring derivatives with activity against MDR Gram-negative pathogens, including Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter baumannii. bioworld.com
These new derivatives are evaluated in pre-clinical models, such as murine systemic infection models, where they have shown improved survival rates and significant reduction of bacterial loads in organs like the lung, kidney, and liver compared to older pleuromutilins. researchgate.netbioworld.com
| Derivative Class/Compound | Therapeutic Target | Key Finding | Reference |
|---|---|---|---|
| Nitrogen-containing C14 side chain (Compound 9) | MRSA | MIC of 0.06 μg/mL; stronger affinity to 50S ribosome than tiamulin. | nih.gov |
| Pyrazolo[3,4-d]pyrimidine side chain (Compound 22c) | MRSA | MIC of 0.25 μg/mL; more effective in vivo bactericidal activity than tiamulin. | nih.gov |
| Pyrrole-carboxamido side chain (Compound PDP) | MRSA, MRSE | MIC of 0.008 μg/mL; superior efficacy to tiamulin and comparable to valnemulin in vivo. | researchgate.netfrontiersin.org |
| Unnamed Novel Derivative | MDR P. aeruginosa, K. pneumoniae, A. baumannii | Showed activity against multiple MDR Gram-negative clinical isolates. | bioworld.com |
Computational Modeling and Rational Drug Design for Next-Generation Valnemulin Compounds
The development of next-generation valnemulin-based compounds is increasingly driven by computational modeling and rational drug design. These approaches accelerate the discovery process by predicting the biological activity of novel molecules before they are synthesized, saving time and resources. geneonline.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models are a key tool in this field. mdpi.com Researchers build these models by compiling a large dataset of existing pleuromutilin derivatives and their corresponding antibacterial activities (e.g., MIC values). nih.gov The models then identify the key chemical structures and properties that correlate with high potency. This information is used to design new virtual compounds with predicted high efficacy, which are then prioritized for synthesis and testing. mdpi.com
Molecular Docking: Molecular docking simulations provide insights into how a drug molecule interacts with its biological target. For valnemulin and its derivatives, the target is the peptidyl transferase center of the bacterial 50S ribosome. nih.gov Using the crystal structure of the ribosome, scientists can computationally "dock" newly designed derivatives into the binding site. nih.gov This allows them to visualize and analyze the binding modes, such as the formation of hydrogen bonds between the drug and ribosomal residues. nih.gov A strong and stable interaction in the docking simulation often correlates with potent antibacterial activity, guiding chemists to refine the molecular structure for optimal target engagement. nih.gov These computational techniques are integral to the rational design of pleuromutilin derivatives with improved antibacterial profiles. nih.gov
Q & A
Q. What are the common synthetic routes for Valnemulin Hydrochloride, and how do their yields compare?
Valnemulin Hydrochloride is synthesized via amino-protected valine reactions using pleuromutilin as a starting material. A phase-transfer catalyst (e.g., dimethyl cysteamine hydrochloride) facilitates the reaction, followed by deprotection with hydrochloric acid. This method achieves a yield of ~54.9% . Alternative routes involve optimizing solvent systems (e.g., acetone or N,N-dimethylformamide) and crystallization conditions to improve purity (>95%) . Comparative studies highlight the trade-offs between yield, scalability, and purity in industrial applications.
Q. What analytical techniques are recommended for quantifying Valnemulin Hydrochloride in biological samples?
- Spectrophotometry : Reaction with 1,2-naphthoquinone-4-sulfonic acid at pH 3.60 generates a salmon-pink compound with a 484 nm absorption peak, suitable for rapid quantification in pharmaceuticals .
- Chromatography : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile-phosphate buffer mobile phase) resolves Valnemulin Hydrochloride from impurities like tetracycline derivatives. Validation parameters include linearity (R² >0.999), precision (RSD <2%), and LOD/LOQ (0.1–0.5 µg/mL) .
- UPLC-MS/MS : Enables sensitive detection in porcine tissues (LOQ: 1 µg/kg) using ion-pairing agents and solid-phase extraction for sample cleanup .
Advanced Research Questions
Q. How can researchers address hygroscopicity and instability in Valnemulin Hydrochloride formulations?
- Alternative Salts : Organic acid salts (e.g., hydrogen tartrate) exhibit superior stability. Valnemulin hydrogen tartrate Form I shows 0.86% degradation after one year vs. 9.7% hygroscopicity in Valnemulin Hydrochloride under 78% humidity .
- Crystal Engineering : Dihydrate forms (VHW) stabilize Valnemulin Hydrochloride via water-mediated hydrogen bonding, reducing moisture absorption (<2%) and improving thermal stability (decomposition >353 K) .
- Prodrug Synthesis : PEGylation enhances solubility (523 mg/mL) and controlled release (64.98% at pH 7.4) while mitigating irritation .
Q. How should discrepancies in pharmacokinetic data between polymorphic forms of Valnemulin salts be reconciled?
Valnemulin hydrogen tartrate Form I shows comparable Cmax (0.60 mg/L) and Tmax (2.12 h) to Valnemulin Hydrochloride in pigs but higher AUClast (4.64 vs. 3.12 h·mg/L), suggesting improved bioavailability . Experimental variables (e.g., feed matrix interactions, gastric pH) must be standardized to minimize variability. Cross-study validation using in vitro-in vivo correlation (IVIVC) models is recommended .
Q. What strategies enhance the bioavailability of Valnemulin Hydrochloride in preclinical models?
- Nanocrystallization : Reduces particle size to increase dissolution rates and intestinal absorption.
- Lipid-Based Carriers : Microemulsions improve solubility in hydrophobic matrices, enhancing oral uptake .
- Co-Administration with Permeation Enhancers : Compounds like sodium taurocholate enhance intestinal permeability but require toxicity screening .
Methodological Considerations
Q. How to design studies comparing Valnemulin Hydrochloride with organic acid salts for veterinary applications?
- Stability Testing : Accelerated aging under 40°C/75% RH and UV irradiation for 60 days, with HPLC monitoring of degradation products .
- Palatability Trials : Use feed matrices to assess acceptance in target species (e.g., swine), correlating with pharmacokinetic outcomes .
- Efficacy Metrics : Measure bacterial load reduction (e.g., Mycoplasma spp.) and clinical scores (e.g., lung W/D ratio, cytokine levels) .
Q. How to resolve contradictions in antimicrobial activity data across studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
